![molecular formula C8H8F3NO B1431845 (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol CAS No. 1807940-49-3](/img/structure/B1431845.png)
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Overview
Description
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.
Reduction: The pyridine derivative undergoes reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 6-(trifluoromethyl)pyridin-3-one.
Reduction: Formation of 6-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol has shown potential as a pharmaceutical agent due to its interactions with biological targets.
Case Study: Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups can modulate enzyme activity. For instance, similar compounds have been found to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The inhibition of BCATs can alter metabolic pathways in cancer cells, potentially hindering their growth and proliferation .
The compound's biological activity is attributed to its ability to penetrate cell membranes effectively, allowing it to interact with intracellular targets. This property is crucial for its potential use in drug development, particularly for targeting specific diseases.
Agrochemicals
The unique structure of this compound contributes to its herbicidal and fungicidal properties.
Case Study: Herbicide Development
In studies aimed at developing new herbicides, formulations containing this compound exhibited significantly higher herbicidal activity against common weeds compared to traditional compounds. This suggests that the incorporation of trifluoromethyl groups enhances the efficacy of agrochemical formulations.
Materials Science
This compound is also being researched for its potential applications in materials science, particularly in the synthesis of advanced materials.
Case Study: Fluorinated Polymers
Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties and durability under harsh conditions. The fluorinated polymers synthesized using this compound exhibit superior thermal stability and chemical resistance.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of related compounds has shown that modifications can significantly impact their biological activity.
Mechanism of Action
The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: Shares the trifluoromethyl-pyridine core but differs in functional groups.
6-(Trifluoromethyl)pyridin-3-amine: Another structurally related compound with different reactivity.
Uniqueness
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a trifluoromethyl group and an alcohol group, which confer distinct chemical and biological properties.
Biological Activity
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various research studies.
Structural Overview
The compound features a trifluoromethyl group attached to a pyridine ring, which is known for its electron-withdrawing properties. This structural characteristic can significantly influence the compound's reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties . The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of trifluoromethylpyridine derivatives. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may exhibit similar properties .
Compound | Bacterial Strain | Activity (μg/mL) |
---|---|---|
This compound | E. coli | 32 |
Similar derivatives | H. influenzae | 16 |
Antichlamydial Activity
The trifluoromethyl substituent has been highlighted for its role in enhancing the antichlamydial activity of certain derivatives. Studies have shown that compounds containing this group can outperform traditional antibiotics, indicating a potential therapeutic application for this compound in treating infections caused by Chlamydia species .
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interaction with cellular membranes : The lipophilicity imparted by the trifluoromethyl group allows for better membrane penetration, enhancing bioavailability and efficacy.
Study 1: Synthesis and Evaluation
A study synthesized several trifluoromethylpyridine derivatives, including this compound, assessing their biological activities through various assays. The findings indicated that these compounds exhibited promising results in both antioxidant and antimicrobial assays, with IC50 values comparable to existing treatments .
Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of pyridine derivatives. It was found that modifications at the pyridine ring could enhance biological activity significantly. The introduction of electron-withdrawing groups like trifluoromethyl was particularly beneficial in increasing potency against bacterial strains .
Properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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